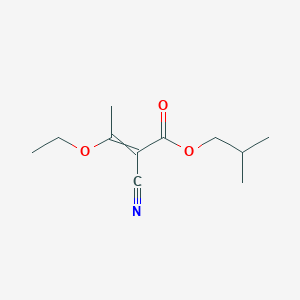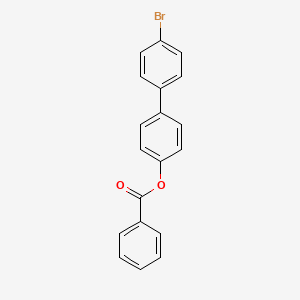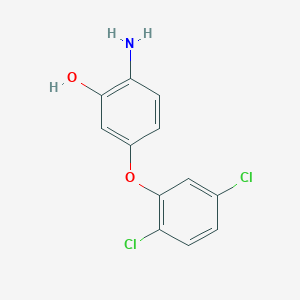
2-Amino-5-(2,5-dichlorophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2,5-dichlorophenoxy)phenol is an organic compound with the molecular formula C12H9Cl2NO2 It is a phenolic compound that contains both amino and dichlorophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,5-dichlorophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,5-dichlorophenol with 2-amino-5-chlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,5-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2,5-dichlorophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,5-dichlorophenoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dichlorophenoxy group can interact with lipid membranes, altering their properties. These interactions can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorophenol
- 2-Amino-4-methoxyphenol
- 2-Amino-5-nitrophenol
Uniqueness
2-Amino-5-(2,5-dichlorophenoxy)phenol is unique due to the presence of both amino and dichlorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications compared to its analogs .
Properties
CAS No. |
91218-62-1 |
|---|---|
Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-amino-5-(2,5-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H9Cl2NO2/c13-7-1-3-9(14)12(5-7)17-8-2-4-10(15)11(16)6-8/h1-6,16H,15H2 |
InChI Key |
LHJBSNFTUDYWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
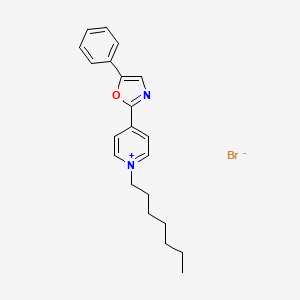
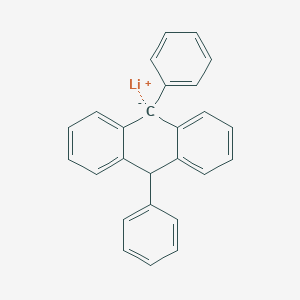
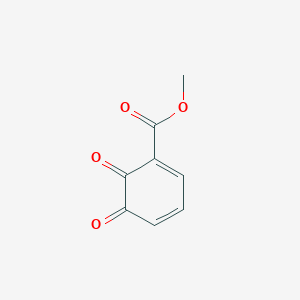
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
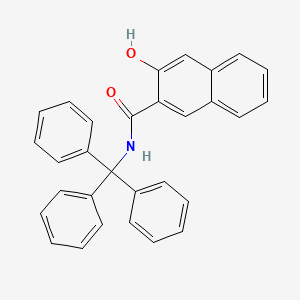

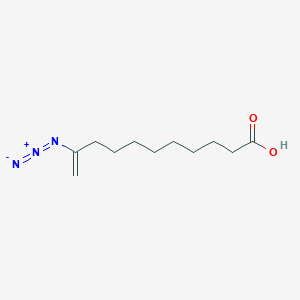
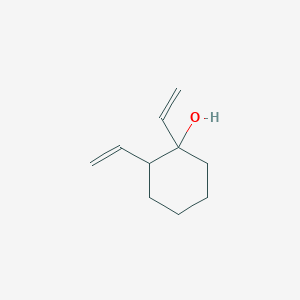
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
